XL147
Overview
Description
XL147 is a complex organic compound known for its diverse applications in scientific research. This compound is particularly noted for its role as an inhibitor of cyclin-dependent kinases CDK4/6, making it valuable in the study and treatment of various diseases, including cancer and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process is optimized to minimize waste and ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
XL147 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the benzothiadiazole moiety.
Substitution: Substitution reactions are common, particularly involving the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of sulfonamide analogs .
Scientific Research Applications
XL147 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of cell signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly as a CDK4/6 inhibitor.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases CDK4/6. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding sites of the kinases, and the pathways involved are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
XL147: shares similarities with other CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib.
Unique Features: Unlike other inhibitors, this compound has a unique benzothiadiazole moiety, which may contribute to its distinct binding properties and biological activity.
Highlighting Uniqueness
The presence of the benzothiadiazole moiety in this compound distinguishes it from other CDK4/6 inhibitors, potentially offering unique advantages in terms of selectivity and efficacy .
Properties
IUPAC Name |
N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMKRQLTIWPEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145779 | |
Record name | XL 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033110-57-4, 956958-53-5 | |
Record name | XL 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 956958-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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